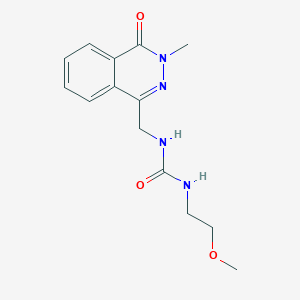

1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic urea derivative featuring a phthalazinone core substituted with a methyl group at the 3-position and a methoxyethylurea moiety at the 1-position. The phthalazinone scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties, due to its ability to interact with ATP-binding pockets in enzymes . The methoxyethyl group likely enhances solubility compared to purely hydrophobic substituents, while the urea linkage provides hydrogen-bonding capacity, a critical feature for target binding .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-18-13(19)11-6-4-3-5-10(11)12(17-18)9-16-14(20)15-7-8-21-2/h3-6H,7-9H2,1-2H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYOEAQKHAZADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea typically involves the reaction of 1-(2-methoxyethyl)urea with a suitable phthalazinone derivative. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets would depend on the compound’s structure and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea with structurally related compounds:

Limitations of Available Data

Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate solubility, potency, and selectivity.

Q & A

Basic Question: What are the common synthetic routes for synthesizing 1-(2-Methoxyethyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethanol. A key intermediate is the phthalazinone core, which is functionalized via nucleophilic substitution or coupling reactions. For example:

Step 1: React 3-methyl-4-oxophthalazin-1-ylmethanol with a methoxyethyl isocyanate to form the urea linkage .

Step 2: Optimize coupling conditions (e.g., using DMF as a solvent and DIPEA as a base at 60°C) to achieve >70% yield .

Intermediate Characterization: Confirm the structure of intermediates via LC-MS and H NMR, focusing on methylene (-CH-) and urea (-NH-CO-NH-) protons .

Advanced Question: How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?

Methodological Answer:

Byproduct formation often arises from incomplete coupling or side reactions at the phthalazinone core. Strategies include:

- Temperature Control: Lowering reaction temperatures (e.g., 40–50°C) reduces decomposition of the phthalazinone moiety .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions to improve regioselectivity .

- Purification: Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound from isomers .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR: Identify the methoxyethyl group (δ ~3.3–3.5 ppm for -OCH) and phthalazinone aromatic protons (δ ~7.5–8.5 ppm) .

- LC-MS (ESI+): Confirm molecular weight (expected [M+H] ~358.3 g/mol) and check purity (>95%) .

- FT-IR: Validate urea C=O stretching (~1640–1680 cm) and phthalazinone carbonyl (~1700 cm) .

Advanced Question: How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or Aurora kinases) based on the phthalazinone core’s resemblance to known kinase inhibitors .

- Pharmacophore Mapping: Identify hydrogen bond acceptors (urea carbonyl) and hydrophobic regions (methyl groups) as critical interaction sites .

- MD Simulations: Run 100-ns simulations to assess stability in binding pockets (e.g., ATP-binding sites) using GROMACS .

Basic Question: What are the recommended protocols for assessing this compound’s solubility and stability in vitro?

Methodological Answer:

- Solubility: Use the shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 min and quantify via UV-Vis (λ = 254 nm) .

- Stability: Incubate in PBS and human liver microsomes at 37°C. Sample at 0, 1, 4, and 24 hours; analyze degradation via LC-MS .

Advanced Question: How can researchers resolve contradictions in reported biological activities of similar phthalazinone-urea derivatives?

Methodological Answer:

- Structural Comparisons: Use ’s table (below) to correlate substituents with activity. For example, chloro substituents enhance kinase selectivity, while methoxy groups improve solubility .

- Dose-Response Studies: Perform IC assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .

| Analog | Key Substituent | Activity Profile |

|---|---|---|

| 1-(4-Chlorophenyl)urea derivative | Chlorophenyl | Enhanced kinase selectivity |

| Target compound | Methoxyethyl + phthalazinone | Balanced solubility/potency |

Basic Question: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Kinase Inhibition: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR) .

- Antiproliferative Activity: Test in cancer cell lines via MTT assay (48–72 hours incubation) .

- CYP450 Inhibition: Assess metabolic stability using fluorogenic substrates in human liver microsomes .

Advanced Question: What strategies can elucidate the compound’s mechanism of action when target pathways are unknown?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .

- Chemical Proteomics: Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .

- Kinome-Wide Profiling: Utilize PamStation® to screen 400+ kinases .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at -20°C in amber vials under argon to prevent oxidation .

- Reconstitution: Use anhydrous DMSO for stock solutions (10 mM) and avoid freeze-thaw cycles .

Advanced Question: What methodologies validate the compound’s purity and identity in compliance with journal standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.